3-(3-Bromophenyl)-3-hydroxypropanenitrile
Overview
Description
3-(3-Bromophenyl)-3-hydroxypropanenitrile is an organic compound that features a bromine atom attached to a phenyl ring, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-hydroxypropanenitrile typically involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and subsequent reduction. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: 3-(3-Bromophenyl)-3-oxopropanenitrile
Reduction: 3-(3-Bromophenyl)-3-aminopropanenitrile
Substitution: 3-(3-Methoxyphenyl)-3-hydroxypropanenitrile
Scientific Research Applications
3-(3-Bromophenyl)-3-hydroxypropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group can participate in various binding interactions, while the hydroxyl group can form hydrogen bonds, enhancing the compound’s affinity for its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromophenyl)-3-oxopropanenitrile
- 3-(3-Bromophenyl)-3-aminopropanenitrile
- 3-(3-Methoxyphenyl)-3-hydroxypropanenitrile
Uniqueness
3-(3-Bromophenyl)-3-hydroxypropanenitrile is unique due to the presence of both a bromine atom and a nitrile group on the same molecule, which allows for diverse chemical reactivity and potential biological activity. Its structural features make it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Properties
IUPAC Name |
3-(3-bromophenyl)-3-hydroxypropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECINZIVUJFZFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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